molecular formula C7H4N4O B3043658 7-Hydroxypyrazolo[1,5-A]pyrimidine-6-carbonitrile CAS No. 89642-01-3

7-Hydroxypyrazolo[1,5-A]pyrimidine-6-carbonitrile

Cat. No.: B3043658
CAS No.: 89642-01-3
M. Wt: 160.13 g/mol
InChI Key: PWHSAQWKNBFHGC-UHFFFAOYSA-N
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Description

7-Hydroxypyrazolo[1,5-A]pyrimidine-6-carbonitrile is a heterocyclic compound with a molecular formula of C7H4N4O and a molecular weight of 160.13 g/mol . This compound is characterized by a pyrazolo[1,5-A]pyrimidine core structure, which is a fused bicyclic system consisting of a pyrazole ring fused to a pyrimidine ring. The presence of a hydroxyl group at the 7-position and a cyano group at the 6-position makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxypyrazolo[1,5-A]pyrimidine-6-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-4-cyanopyrazole with formamide under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often include heating the mixture to temperatures around 150-180°C for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxypyrazolo[1,5-A]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Hydroxypyrazolo[1,5-A]pyrimidine-6-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Hydroxypyrazolo[1,5-A]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and cyano groups play a crucial role in its binding affinity and specificity towards target proteins or enzymes. The compound may inhibit or activate certain biological pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-1H-pyrazolo[3,4-d]pyrimidine-6-carbonitrile: Similar structure but with a different ring fusion pattern.

    6-Cyano-7-hydroxy-1H-pyrazolo[4,3-d]pyrimidine: Similar functional groups but with a different ring fusion pattern.

    7-Hydroxy-1H-pyrazolo[1,5-a]pyrimidine-5-carbonitrile: Similar structure but with the cyano group at a different position.

Uniqueness

7-Hydroxypyrazolo[1,5-A]pyrimidine-6-carbonitrile is unique due to its specific ring fusion pattern and the presence of both hydroxyl and cyano groups at distinct positions. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O/c8-3-5-4-9-6-1-2-10-11(6)7(5)12/h1-2,4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHSAQWKNBFHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNN2C1=NC=C(C2=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
7-Hydroxypyrazolo[1,5-A]pyrimidine-6-carbonitrile

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